1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core fused with a cyclopropyl group at position 2. The structure is further functionalized by a piperazine ring linked via a carbonyl group at position 6 and a 5-(trifluoromethyl)pyridin-2-yl substituent at position 4 of the piperazine. The cyclopropyl group enhances metabolic stability, while the trifluoromethyl pyridinyl moiety improves binding affinity and solubility through electronic and steric effects .
Properties
IUPAC Name |
(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c21-20(22,23)14-3-5-17(24-11-14)27-7-9-28(10-8-27)19(30)15-4-6-18-25-16(13-1-2-13)12-29(18)26-15/h3-6,11-13H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJWBGVJZMQARG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C20H19F3N6O
- Molecular Weight : 416.4 g/mol
- CAS Number : 2549025-37-6
- IUPAC Name : (2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
This compound features a complex structure that includes a cyclopropyl group, an imidazo[1,2-b]pyridazine core, and a trifluoromethyl-substituted pyridine ring.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific signaling pathways. It is believed to interact with target proteins involved in neurotransmitter release and receptor modulation. Notably, it may inhibit the synaptic vesicle glycoprotein 2A (SV2A), which plays a crucial role in neurotransmitter release mechanisms. This inhibition can lead to altered neuronal excitability and has implications for treating conditions such as epilepsy and schizophrenia .
Inhibitory Effects on Enzymes
Research indicates that compounds similar to 1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine exhibit selective inhibitory activity against monoamine oxidase (MAO) enzymes. For instance, studies have shown that related pyridazinone compounds demonstrate potent inhibition of MAO-B with IC50 values in the low nanomolar range . This suggests potential applications in neurodegenerative disorders where MAO inhibition is beneficial.
Anti-Cancer Potential
The compound's ability to inhibit key signaling pathways also positions it as a candidate for cancer therapy. It may interfere with kinase activities that are crucial for cell proliferation and survival. For example, the inhibition of TAK1 kinase has been highlighted as a mechanism through which similar compounds exert anti-cancer effects .
Study 1: Neuroprotective Effects
In a study assessing the neuroprotective effects of similar compounds on neuronal cells, it was found that these compounds could significantly reduce oxidative stress markers and enhance cell viability in models of neurodegeneration. The results indicated that the inhibition of SV2A led to reduced excitotoxicity in neuronal cultures .
Study 2: Selectivity for MAO-B
A comparative study evaluated various pyridazinones for their selectivity towards MAO-A and MAO-B. The findings revealed that certain derivatives exhibited high selectivity for MAO-B with minimal toxicity towards healthy cells, making them promising candidates for further development as therapeutic agents for Alzheimer's disease .
Data Table: Biological Activity Overview
| Activity Type | Target | IC50 Value (µM) | Notes |
|---|---|---|---|
| MAO-B Inhibition | Monoamine Oxidase B | 0.013 | Highly selective and reversible |
| TAK1 Inhibition | TAK1 Kinase | N/A | Implicated in cancer signaling |
| Neuroprotection | Neuronal Cells | N/A | Reduces oxidative stress |
Comparison with Similar Compounds
Key Structural Differences :
- Substituent Variability: The target compound’s 2-cyclopropyl and 5-(trifluoromethyl)pyridin-2-yl groups distinguish it from analogues with simpler alkyl/aryl substituents (e.g., methyl, phenyl) or sulfonamide/amide groups. The cyclopropyl group reduces metabolic oxidation compared to linear alkyl chains, while the trifluoromethyl group enhances lipophilicity and binding interactions compared to non-fluorinated substituents.
- Piperazine vs. Homopiperazine : The use of piperazine (six-membered ring) in the target compound versus homopiperazine (seven-membered ring) in ’s derivatives affects conformational flexibility and solubility. Piperazine’s smaller ring size may improve target selectivity due to restricted rotation .
Physicochemical and Pharmacokinetic Properties
Lipophilicity (LogP) :
Metabolic Stability :
- The cyclopropyl group’s strained ring system resists cytochrome P450-mediated oxidation, extending half-life relative to analogues with unsubstituted or linear alkyl chains.
Comparative Analysis with Other Heterocyclic Systems
Pyrazolopyrimidines and Triazolopyrimidines ()
Pyrazolo[3,4-d]pyrimidines and triazolopyrimidines exhibit structural isomerism (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine vs. pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine), which influences their biological activity.
Triazole-Containing Compounds (–4)
Triazole derivatives, such as 2-(5-{6-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine, prioritize hydrogen bonding and metal coordination via triazole nitrogens. In contrast, the target compound’s piperazine and carbonyl groups facilitate solubility and hydrogen bonding without metal chelation, suggesting divergent therapeutic applications (e.g., CNS targets vs. antimicrobial agents) .
Q & A
Basic Research Question: How can researchers optimize the introduction of the cyclopropane ring during synthesis of this compound?
Methodological Answer:
The cyclopropane ring formation can be optimized via transition metal-catalyzed cyclopropanation. For example, using palladium(II) acetate (Pd(OAc)₂) as a catalyst with ethylene gas (10–15 psi pressure) in anhydrous dichloromethane at 40–50°C for 6–8 hours. Monitor reaction progress via TLC (hexane:ethyl acetate, 1:3) and confirm cyclopropane geometry using GC-MS or NOESY NMR to assess stereochemical outcomes .
Basic Research Question: What analytical techniques are critical for confirming structural integrity post-synthesis?
Methodological Answer:
Combine multinuclear NMR (¹H, ¹³C, and ¹⁹F for trifluoromethyl group), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For example:
- ¹H NMR : Verify imidazo[1,2-b]pyridazine proton environments (δ 7.8–8.6 ppm) and piperazine coupling (δ 3.2–4.1 ppm).
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
- X-ray crystallography : Resolve ambiguous stereochemistry in cyclopropane or piperazine moieties .
Advanced Research Question: How can computational modeling predict biological target interactions for this compound?
Methodological Answer:
Use molecular docking (e.g., AutoDock Vina) with crystal structures of potential targets (e.g., kinases or GPCRs from PDB). Key steps:
Prepare the ligand by optimizing geometry at the B3LYP/6-31G* level.
Define binding pockets using residues within 10 Å of co-crystallized inhibitors.
Analyze binding modes for hydrogen bonds (e.g., pyridazine N-atoms with kinase hinge regions) and hydrophobic interactions (cyclopropane with ATP-binding pockets). Validate with MD simulations (50 ns) to assess stability .
Advanced Research Question: How should researchers design SAR studies to improve metabolic stability?
Methodological Answer:
Structure-activity relationship (SAR) studies should systematically modify:
- Cyclopropane substituents : Replace with sp³-hybridized groups (e.g., gem-dimethyl) to reduce CYP450 oxidation.
- Trifluoromethyl position : Test para vs. meta substitution on pyridine for steric and electronic effects.
- Piperazine linker : Introduce methyl groups to restrict conformation and enhance rigidity.
Assay metabolic stability in human liver microsomes (HLM) with LC-MS quantification of parent compound degradation over 60 minutes .
Advanced Research Question: How to resolve contradictions between in vitro potency and cellular activity data?
Methodological Answer:
Discrepancies may arise from poor membrane permeability or efflux pump interactions. Use:
Parallel Artificial Membrane Permeability Assay (PAMPA) : Measure passive diffusion (logP >3 preferred).
Caco-2 monolayer assays : Quantify efflux ratios (AB/BA >2 suggests P-gp involvement).
Chemical modulation : Co-administer verapamil (P-gp inhibitor) in cellular assays. Adjust lipophilicity via substituents (e.g., replace trifluoromethyl with difluoromethoxy) .
Basic Research Question: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
Prioritize target-specific assays:
- Kinase inhibition : Use ADP-Glo™ assay for IC₅₀ determination against BRAF V600E or JAK2.
- Cytotoxicity : Screen in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assay (48-hour exposure, 10 µM starting concentration).
Include positive controls (e.g., imatinib for kinase inhibition) and validate hits with dose-response curves (n=3 replicates) .
Advanced Research Question: How to address low yields in the final coupling step of the synthesis?
Methodological Answer:
Low yields in imidazo[1,2-b]pyridazine-piperazine coupling may result from steric hindrance. Optimize by:
Activation : Use HATU or EDCI/HOBt instead of DCC for milder conditions.
Solvent : Switch to DMF or THF with 4Å molecular sieves to scavenge water.
Temperature : Perform at 0°C for slow coupling, reducing side-product formation.
Characterize intermediates via LC-MS to identify bottlenecks .
Advanced Research Question: What strategies validate target engagement in cellular models?
Methodological Answer:
Employ:
Cellular Thermal Shift Assay (CETSA) : Heat shock lysates (37–65°C) and quantify target protein stability via Western blot.
Photoaffinity labeling : Synthesize a probe with a diazirine group and confirm binding via click chemistry and fluorescence imaging.
RNAi knockdown : Compare compound efficacy in target-knockdown vs. wild-type cells .
Basic Research Question: How to assess the compound’s solubility for in vivo studies?
Methodological Answer:
Use the shake-flask method:
Prepare saturated solutions in PBS (pH 7.4) and simulate gastric fluid (pH 1.2).
Agitate at 37°C for 24 hours, then filter (0.22 µm).
Quantify via HPLC-UV (λ=254 nm). For low solubility (<50 µg/mL), employ nanoformulation (e.g., PEGylated liposomes) or co-solvents (5% DMSO in saline) .
Advanced Research Question: How to design an in vivo efficacy study balancing pharmacokinetics and toxicity?
Methodological Answer:
Use a tiered approach:
Pharmacokinetics : Administer 10 mg/kg IV/orally to mice (n=5), collect plasma at 0.5, 2, 6, 12, and 24 hours. Calculate AUC, Cmax, and t₁/₂ via non-compartmental analysis.
Maximum Tolerated Dose (MTD) : Escalate doses (10–100 mg/kg) with 7-day monitoring for weight loss or organ toxicity.
Xenograft models : Treat nude mice with HCT-116 tumors (100 mm³) for 21 days. Measure tumor volume biweekly and perform histopathology post-sacrifice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
